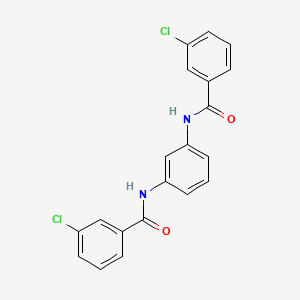![molecular formula C17H21FN2O4 B6138295 methyl N-{[1-(2-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B6138295.png)
methyl N-{[1-(2-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-{[1-(2-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FUB-CAP and is a derivative of the synthetic cannabinoid family.
作用機序
FUB-CAP acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain perception, appetite regulation, and mood modulation. FUB-CAP binds to these receptors, leading to the activation of downstream signaling pathways, resulting in the observed effects.
Biochemical and Physiological Effects:
FUB-CAP has been shown to have various biochemical and physiological effects. One of the main effects of FUB-CAP is the modulation of pain perception. FUB-CAP has been shown to reduce pain perception in various animal models. Additionally, FUB-CAP has been shown to affect appetite regulation, with some studies suggesting that it can increase food intake. FUB-CAP has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
実験室実験の利点と制限
One of the main advantages of using FUB-CAP in lab experiments is its high affinity for cannabinoid receptors. This makes it a potent tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, FUB-CAP is relatively easy to synthesize, making it accessible to researchers. However, one of the main limitations of using FUB-CAP is its potential toxicity. FUB-CAP has been shown to have toxic effects in some animal models, making it important to use caution when handling and using the compound.
将来の方向性
There are several potential future directions for research on FUB-CAP. One potential direction is to study the long-term effects of FUB-CAP on the endocannabinoid system and its role in various physiological processes. Additionally, FUB-CAP could be used to study the potential therapeutic applications of cannabinoid receptors in various diseases, including chronic pain, anxiety disorders, and neurodegenerative diseases. Finally, FUB-CAP could be used to develop new synthetic cannabinoids with improved efficacy and reduced toxicity.
合成法
FUB-CAP can be synthesized using various methods, including the condensation reaction between 2-fluorobenzylamine and methyl N-(tert-butoxycarbonyl)-beta-alaninate. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino) pyridine (DMAP). The final product is obtained after purification using column chromatography.
科学的研究の応用
FUB-CAP has been used in various scientific research studies due to its potential applications in several fields. One of the main applications of FUB-CAP is in the field of neuroscience. FUB-CAP has been shown to have a high affinity for cannabinoid receptors, which are involved in various physiological processes, including pain perception, appetite regulation, and mood modulation. Therefore, FUB-CAP can be used to study the role of cannabinoid receptors in these processes.
特性
IUPAC Name |
methyl 3-[[1-[(2-fluorophenyl)methyl]-6-oxopiperidine-3-carbonyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O4/c1-24-16(22)8-9-19-17(23)13-6-7-15(21)20(11-13)10-12-4-2-3-5-14(12)18/h2-5,13H,6-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGZMUVDOSCXRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)C1CCC(=O)N(C1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-{[1-(2-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(4-fluorophenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6138230.png)
![1-[(4-chlorophenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6138233.png)
![4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B6138236.png)
![(2,3-dihydro-1-benzofuran-2-ylmethyl)methyl{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B6138244.png)

![N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B6138261.png)
![2-mercapto-3-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6138266.png)
![7-[2-(1H-indol-3-yl)ethyl]-2-(methoxymethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6138274.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(3-pyridinylsulfonyl)-3-piperidinamine](/img/structure/B6138276.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylpropanamide](/img/structure/B6138285.png)
![2-[(3-chloro-2-methylphenyl)imino]-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6138293.png)
![3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B6138317.png)
![2-methyl-7-[2-(1H-pyrazol-1-yl)benzoyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6138331.png)